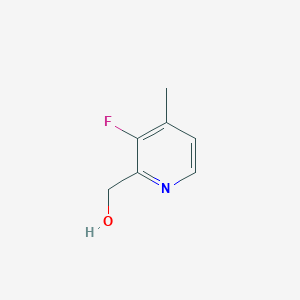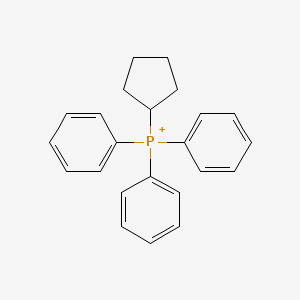
Cyclopentyl(triphenyl)phosphanium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopentyl(triphenyl)phosphanium is a phosphonium salt that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a phosphonium ion bonded to a cyclopentyl group and three phenyl groups. Its structure can be represented as (C₆H₅)₃P⁺-C₅H₉.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of triphenylcyclopentylphosphonium typically involves the reaction of triphenylphosphine with cyclopentyl halides under specific conditions. One common method is the nucleophilic substitution reaction where triphenylphosphine reacts with cyclopentyl bromide or chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
On an industrial scale, the production of triphenylcyclopentylphosphonium may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the final product with high purity .
化学反应分析
Types of Reactions
Cyclopentyl(triphenyl)phosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced back to triphenylphosphine and cyclopentane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like alkoxides, amines, and thiolates can react with the phosphonium ion under basic conditions.
Major Products Formed
Oxidation: Triphenylphosphine oxide and cyclopentanone.
Reduction: Triphenylphosphine and cyclopentane.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
科学研究应用
Cyclopentyl(triphenyl)phosphanium has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential role in targeting cellular organelles, such as mitochondria, due to the lipophilic nature of the phosphonium ion.
Medicine: Research is ongoing to explore its use in drug delivery systems, where the phosphonium ion can facilitate the transport of therapeutic agents across cell membranes.
Industry: It is utilized in the development of advanced materials, including catalysts and polymers, due to its stability and reactivity
作用机制
The mechanism by which triphenylcyclopentylphosphonium exerts its effects involves the interaction of the phosphonium ion with various molecular targets. The lipophilic nature of the compound allows it to easily penetrate cell membranes and accumulate in specific organelles, such as mitochondria. This accumulation can disrupt mitochondrial function, leading to changes in cellular energy metabolism and apoptosis. The phosphonium ion can also interact with proteins and enzymes, altering their activity and function .
相似化合物的比较
Similar Compounds
Triphenylphosphine: A widely used reagent in organic synthesis, known for its role in the Wittig reaction and Staudinger reaction.
Tetraphenylphosphonium: Similar in structure but with an additional phenyl group, used in various chemical transformations.
Cyclopentylphosphine: Lacks the phenyl groups, making it less stable and less reactive compared to triphenylcyclopentylphosphonium.
Uniqueness
Cyclopentyl(triphenyl)phosphanium stands out due to its unique combination of a cyclopentyl group and three phenyl groups attached to the phosphonium ion. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound in both research and industrial applications .
属性
分子式 |
C23H24P+ |
|---|---|
分子量 |
331.4 g/mol |
IUPAC 名称 |
cyclopentyl(triphenyl)phosphanium |
InChI |
InChI=1S/C23H24P/c1-4-12-20(13-5-1)24(23-18-10-11-19-23,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-9,12-17,23H,10-11,18-19H2/q+1 |
InChI 键 |
WFYJKYLMVNFRQX-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


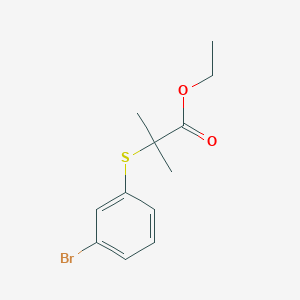
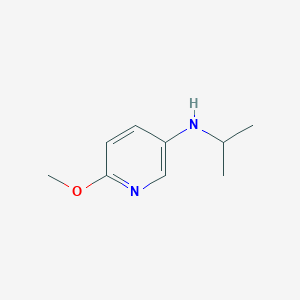
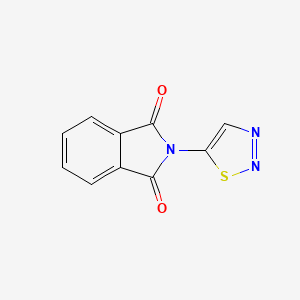
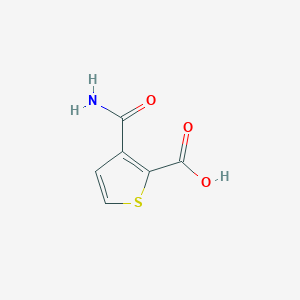

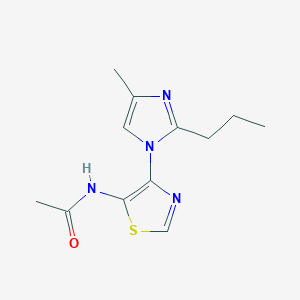
![4-[Bis(4-fluorophenyl)methyl]piperidine](/img/structure/B8463589.png)
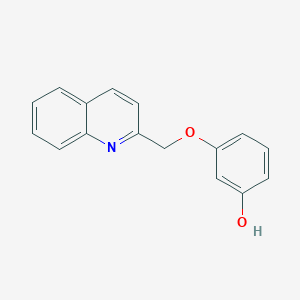

![3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}benzoic acid](/img/structure/B8463607.png)
![7-Ethoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indole](/img/structure/B8463628.png)
![1-Butanone,1-benzo[b]thien-5-yl-3-methyl-](/img/structure/B8463631.png)
